tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-methyl-8-azabicyclo[321]octane-8-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often involve multistep synthesis processes that ensure high purity and yield of the final product .
Chemical Reactions Analysis
tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the study of neurotransmitter systems and as a ligand in receptor binding studies .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds such as tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate and tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate These compounds share a similar bicyclic structure but differ in their functional groups and specific applications The uniqueness of tert-Butyl 3-amino-3-methyl-8-azabicyclo[32
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-6-10(15)8-13(4,14)7-9/h9-10H,5-8,14H2,1-4H3 |
InChI Key |
FWKGGGJLHLHLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC(C1)N2C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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